
2,2,5,5-Tetramethyl-1,3-oxazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5,5-Tetramethyl-1,3-oxazinane is a heterocyclic organic compound that belongs to the class of oxazinanes. These compounds are characterized by a six-membered ring containing one oxygen and one nitrogen atom. The presence of four methyl groups at the 2 and 5 positions of the ring makes this compound particularly interesting due to its steric and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethyl-1,3-oxazinane typically involves the reaction of 2,2-substituted 3-aminopropan-1-ols with formaldehyde. This reaction can be carried out under mild conditions, often at ambient temperature, without the need for additional components . In some cases, the presence of formic acid and heating may be required to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using the same basic principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,5,5-Tetramethyl-1,3-oxazinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazinane-2,5-diones under specific conditions.
Reduction: Reduction reactions can convert oxazinane derivatives into their corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazinane-2,5-diones, while reduction can produce alcohols or amines .
Scientific Research Applications
2,2,5,5-Tetramethyl-1,3-oxazinane has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,2,5,5-Tetramethyl-1,3-oxazinane exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects . The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,2,5,5-Tetramethyl-1,3-oxazinane include:
Morpholine (1,4-oxazinane): A widely studied compound with significant biological relevance.
Oxazinanones: These compounds have similar structural features and are used in various applications, including pharmaceuticals and fine chemicals.
Uniqueness
What sets this compound apart from these similar compounds is the presence of four methyl groups at the 2 and 5 positions. This unique substitution pattern imparts distinct steric and electronic properties, making it a valuable compound for specific synthetic and research applications .
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2,2,5,5-tetramethyl-1,3-oxazinane |
InChI |
InChI=1S/C8H17NO/c1-7(2)5-9-8(3,4)10-6-7/h9H,5-6H2,1-4H3 |
InChI Key |
MSALOWNRLGSZCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC(OC1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


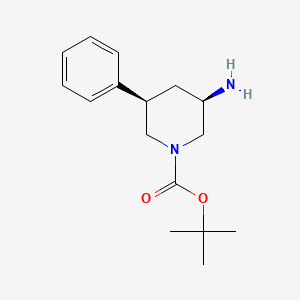
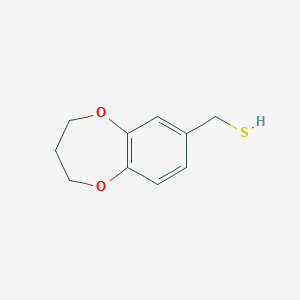
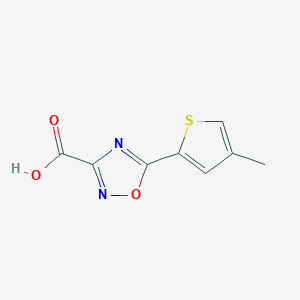
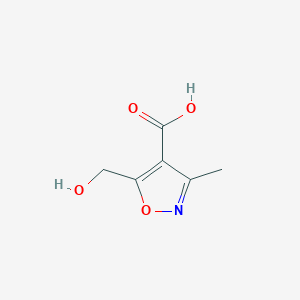

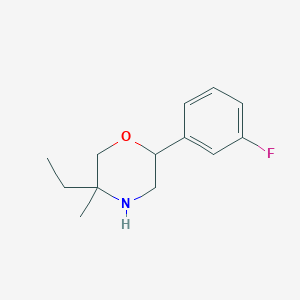
![2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B13063397.png)
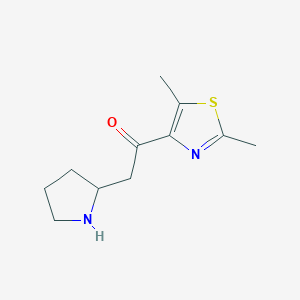
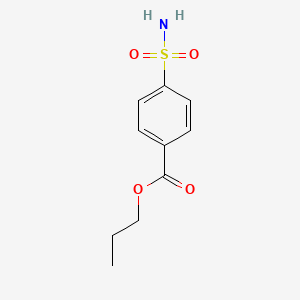

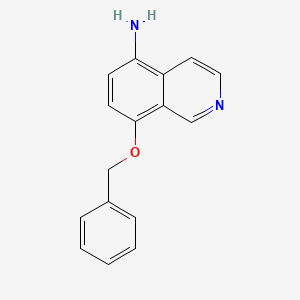
![5-Cyclopropyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13063420.png)
![[1-(Pyridin-2-yl)ethenyl]boronic acid](/img/structure/B13063432.png)

